N-[(furan-2-yl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(furan-2-yl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is an organic compound that features a benzamide core substituted with furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of 4-methylbenzoic acid with an appropriate amine to form the benzamide core.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the benzamide core.
Introduction of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the benzamide core, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(furan-2-yl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of both furan and pyridine rings contributes to its bioactivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism by which N-[(furan-2-yl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The furan and pyridine rings facilitate interactions with these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)furan-2-carboxamide
- N-(furan-2-ylmethyl)-4-methylbenzamide
- N-(pyridin-2-yl)-4-methylbenzamide
Uniqueness
N-[(furan-2-yl)methyl]-4-methyl-N-(pyridin-2-yl)benzamide is unique due to the simultaneous presence of furan, pyridine, and benzamide moieties. This combination enhances its chemical reactivity and biological activity compared to similar compounds that lack one or more of these functional groups.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure allows for diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactivity, and mechanism of action can pave the way for developing new materials and therapeutic agents.
Properties
Molecular Formula |
C18H16N2O2 |
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Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C18H16N2O2/c1-14-7-9-15(10-8-14)18(21)20(13-16-5-4-12-22-16)17-6-2-3-11-19-17/h2-12H,13H2,1H3 |
InChI Key |
YSYIACKWELNPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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